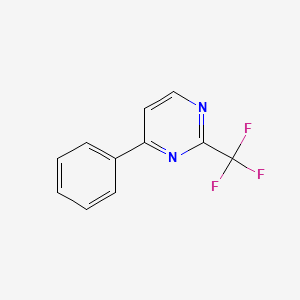

4-Phenyl-2-(trifluoromethyl)pyrimidine

Beschreibung

BenchChem offers high-quality 4-Phenyl-2-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1261456-29-4 |

|---|---|

Molekularformel |

C11H7F3N2 |

Molekulargewicht |

224.186 |

IUPAC-Name |

4-phenyl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)10-15-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H |

InChI-Schlüssel |

LBXJNAZJQSUIHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C(F)(F)F |

Synonyme |

4-phenyl-2-(trifluoroMethyl)pyriMidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Antifungal and Antiviral Properties of Trifluoromethyl Pyrimidine Compounds

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the structural basis for a multitude of biologically active molecules.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrimidine ring has emerged as a powerful strategy in drug design, often leading to compounds with enhanced therapeutic properties.[4] The unique electronic properties of the CF3 group, including its high electronegativity and metabolic stability, can significantly improve a molecule's bioavailability, potency, and resistance to metabolic degradation.[4] This guide provides a comprehensive technical overview of the antifungal and antiviral properties of trifluoromethyl pyrimidine compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to this promising class of compounds.

The Pivotal Role of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy to modulate its physicochemical and biological properties. The C-F bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to metabolic cleavage.[5] This enhanced stability is a crucial attribute in the design of durable therapeutic agents. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic landscape of the pyrimidine ring, influencing its interaction with biological targets.[5] This modification has been shown to enhance binding affinity and, consequently, the biological activity of numerous compounds.[5]

Antifungal Properties of Trifluoromethyl Pyrimidine Compounds

Trifluoromethyl pyrimidine derivatives have demonstrated significant potential as antifungal agents, particularly in the context of agricultural applications for crop protection.[3][6] Several families of these compounds have been synthesized and evaluated against a broad spectrum of plant pathogenic fungi, with some exhibiting efficacy comparable or superior to commercial fungicides.[7][8]

Mechanism of Antifungal Action

The antifungal activity of trifluoromethyl pyrimidine compounds is often multifaceted. One of the key mechanisms for anilinopyrimidine fungicides is the interference with the biosynthesis of the essential amino acid methionine.[9] Additionally, these compounds can inhibit the secretion of hydrolytic enzymes by the fungi, which are crucial for the invasion of host tissues.[9] Another identified mechanism of action for a series of pyrimidine-based antifungals is the disruption of endoplasmic reticulum (ER) homeostasis, which in turn affects the secretion of enzymes necessary for fungal growth and virulence.[10] Some derivatives may also exert their effect by disrupting the fungal cell membrane, leading to cell lysis and death.[8]

Structure-Activity Relationship (SAR) Insights

Extensive research into various derivatives has provided valuable insights into the structure-activity relationships governing their antifungal potency. For instance, in a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, the nature and position of substituents on the phenyl ring were found to be critical for activity.[3][11] Compounds with specific halogen substitutions demonstrated excellent in vitro activity against Botrytis cinerea, with some achieving 100% inhibition.[3][11] Fused pyrimidine systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, have also shown significant promise, with the introduction of a thioether moiety and halogen atoms on the phenyl ring enhancing activity against various Botrytis species.[12]

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of selected trifluoromethyl pyrimidine derivatives against various plant pathogenic fungi.

| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5l | Botrytis cinerea | 100 | [7] |

| 5j | Botrytis cinerea | 96.84 | [7] |

| 5b | Botrytis cinerea | 96.76 | [7] |

| 5v | Sclerotinia sclerotiorum | 82.73 | [7] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | [7] |

| 5o | Phomopsis sp. | 100 | [11] |

| 5f | Phomopsis sp. | 100 | [11] |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | [11] |

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the standard procedure for assessing the in vitro antifungal activity of trifluoromethyl pyrimidine compounds.

1. Preparation of Test Compounds:

-

Dissolve the synthesized trifluoromethyl pyrimidine derivatives in a minimal amount of dimethyl sulfoxide (DMSO) to create stock solutions of a known concentration (e.g., 10 mg/mL).

2. Preparation of Fungal Plates:

-

Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

Cool the PDA to approximately 50-60°C.

-

Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

3. Inoculation:

-

From a fresh culture of the target fungus, cut a small disc (e.g., 5 mm in diameter) of mycelial agar.

-

Place the mycelial disc at the center of each PDA plate containing the test compound.

-

As a control, inoculate a PDA plate containing only DMSO (at the same concentration as in the test plates).

4. Incubation:

-

Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) for a period of 48 to 72 hours, or until the mycelial growth in the control plate has reached a significant diameter.

5. Data Analysis:

-

Measure the diameter of the fungal colony on both the control and treated plates.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

-

C = Diameter of the colony in the control plate

-

T = Diameter of the colony in the treated plate

-

Antiviral Properties of Trifluoromethyl Pyrimidine Compounds

The exploration of trifluoromethyl pyrimidine derivatives has also revealed a promising spectrum of antiviral activities.[7][8] While much of the initial research has focused on plant viruses, the identified mechanisms of action suggest a broader potential against a range of viral pathogens.[13]

Mechanism of Antiviral Action

A significant antiviral mechanism of pyrimidine analogs is the inhibition of the host-cell enzyme dihydroorotate dehydrogenase (DHODH).[13] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[13] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, thereby hampering the replication of both RNA and DNA viruses that are dependent on the host's nucleotide supply.[13][14] This broad-spectrum approach is advantageous as it is less likely to lead to the development of viral resistance compared to drugs targeting specific viral proteins.[13]

Another demonstrated mechanism is the direct interaction with viral proteins. For instance, certain trifluoromethyl pyrimidine derivatives have been shown to bind to the Tobacco Mosaic Virus (TMV) coat protein (TMV-CP), which is crucial for viral assembly and stability.[7][8]

Caption: Dual antiviral mechanisms of trifluoromethyl pyrimidine compounds.

Structure-Activity Relationship (SAR) Insights

SAR studies for antiviral activity have also been conducted. For activity against TMV, the substitution pattern on the pyrimidine ring and associated moieties plays a crucial role.[7] For example, when a 2-fluoro-phenyl group was present at a specific position, it was found to enhance both the protective and curative activities of the compounds against TMV.[7] The introduction of a thioether linkage has also been explored in the design of novel antiviral agents.

Quantitative Antiviral Activity Data

The following table presents the in vivo antiviral activity of representative trifluoromethyl pyrimidine derivatives against Tobacco Mosaic Virus (TMV).

| Compound ID | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [7] |

| 5m | Protective | 103.4 | [7] |

| Ningnanmycin (Control) | Curative | >500 | [7] |

| Ningnanmycin (Control) | Protective | >500 | [7] |

Experimental Protocol: In Vivo Antiviral Activity Assay (Half-Leaf Method for TMV)

This protocol describes a standard method for evaluating the in vivo antiviral activity of compounds against TMV in a plant model.

1. Plant Preparation:

-

Grow tobacco plants (Nicotiana tabacum) under controlled greenhouse conditions until they have several well-developed leaves.

2. Virus Inoculation:

-

Prepare a solution of TMV from infected plant tissue.

-

Lightly dust the leaves of the tobacco plants with carborundum to create micro-wounds.

-

Using a cotton swab, gently rub the TMV solution onto the entire surface of the leaves.

3. Compound Application (Curative Activity):

-

Two to three days after virus inoculation, apply a solution of the test compound (dissolved in a suitable solvent, e.g., DMSO and diluted with water) to the left half of each inoculated leaf.

-

Apply the solvent alone to the right half of the same leaf as a control.

4. Compound Application (Protective Activity):

-

Apply a solution of the test compound to the left half of healthy tobacco leaves.

-

After 24 hours, inoculate the entire leaf with TMV as described in step 2.

-

The right half of the leaf, which was not pre-treated with the compound, serves as the control.

5. Incubation and Observation:

-

Keep the plants in a controlled environment for 3-4 days to allow for the development of local lesions (visible signs of viral infection).

6. Data Analysis:

-

Count the number of local lesions on both the treated (left) and control (right) halves of each leaf.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] * 100

Synthesis of Trifluoromethyl Pyrimidine Compounds

A common and efficient strategy for the synthesis of trifluoromethyl pyrimidine derivatives starts with ethyl trifluoroacetoacetate.[3][7] This multi-step process typically involves the construction of the core pyrimidine ring, followed by functionalization to introduce various chemical moieties.[4]

General Synthetic Workflow

Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a Trifluoromethyl Pyrimidine Derivative

This protocol provides a step-by-step method for a four-step synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety, adapted from published procedures.[3]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.

-

Heat the mixture at reflux for 8 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid, wash thoroughly with water, and dry to obtain the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

-

Carefully add the 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) from Step 1 to phosphorus oxychloride (POCl3) (5.0 eq).

-

Heat the mixture at reflux for 4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of the Amine Intermediate

-

Dissolve the 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add an appropriate amine (e.g., a substituted aniline) (1.1 eq) and a base such as potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired amine intermediate.

Step 4: Synthesis of the Final Amide Compound

-

In a reaction vessel, dissolve the amine intermediate from Step 3 (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 8-10 hours.

-

Evaporate the solvent under vacuum and purify the crude product by column chromatography to obtain the final trifluoromethyl pyrimidine derivative bearing an amide moiety.

Future Perspectives and Conclusion

References

-

Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, P., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104148. [Link]

- Hocková, D., et al. (2003). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 11(11), 2267-2276.

-

Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, P., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 959556. [Link]

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 1-8. [Link]

-

Taylor & Francis Online. (2025). Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Leroux, P., Gredt, M., Leroch, M., & Walker, A. S. (2002). Mechanisms of resistance to fungicides in field strains of Botrytis cinerea. Pest Management Science, 58(9), 876-888. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6736. [Link]

-

PubMed. (2021). Design, synthesis and antitumor activity of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]

-

Di Zanni, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(9), 2187. [Link]

-

Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(7), 103889. [Link]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Molecules, 27(22), 7965. [Link]

-

De Vries, J. C., et al. (2010). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 107(44), 19091-19096. [Link]

-

Microbiology Spectrum. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. [Link]

-

MDPI. (2025). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. Journal of Fungi, 11(5), 373. [Link]

-

PubMed. (2019). Efficient synthetic routes of 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives were investigated in relation to the anti-influenza virus activity of these compounds. Chemical & Pharmaceutical Bulletin, 47(1), 75-84. [Link]

-

Systematic Reviews in Pharmacy. (2020). The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy, 11(2), 526-533. [Link]

- De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(11), 849-862.

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Molecules, 27(22), 7965. [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10. [Link]

-

Frontiers in Cellular and Infection Microbiology. (2022). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology, 12. [Link]

-

Ukrainian Chemical Journal. (2020). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Ukrainian Chemical Journal, 86(11), 69-76. [Link]

-

MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3447. [Link]

-

ResearchGate. (2022). Antiviral effect of trifluoromethylthiolane derivatives against HSV-1 (a) and HAdV-2 (b). [Link]

-

Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. [Link]

-

MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]

-

Sciforum. (2022). The antiviral activity of trifluoromethylthiolane derivatives. [Link]

-

OSTI.GOV. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. [Link]

- Hoffmann, H. D., et al. (2011). Inhibition of influenza virus replication by targeting the host-cell factor DHODH. Antiviral Research, 91(2), 117-124.

-

Barik, S. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Research International, 33(31B), 136-148. [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link]

-

ChemRxiv. (2021). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). [Link]

-

ResearchGate. (2014). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyrimidine. [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bu.edu.eg [bu.edu.eg]

- 13. View of Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus [ojs.microbiolj.org.ua]

- 14. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Trifluoromethylpyrimidines via Cyclocondensation

Executive Summary

The trifluoromethyl (

This guide details the cyclocondensation strategy for synthesizing trifluoromethylpyrimidines. Unlike radical trifluoromethylation of existing rings, cyclocondensation offers superior regiocontrol and scalability. We focus on the reaction between

Mechanistic Insight & Regioselectivity

The 1,3-Dielectrophile Challenge

The introduction of a

Regioselectivity Rule: In the condensation of unsymmetrical

-

Kinetic Control: The most basic nitrogen of the amidine typically attacks the most electrophilic carbonyl (the one adjacent to

). -

Thermodynamic Control: Steric hindrance often directs the initial attack to the distal carbonyl (away from

). -

Outcome: Under standard reflux conditions, the reaction is often governed by the initial attack at the least hindered carbonyl, followed by cyclization and dehydration.

Pathway Visualization

The following diagram illustrates the bifurcation in regioselectivity and the critical dehydration step required to establish aromaticity.

Figure 1: Mechanistic pathway for the cyclocondensation of guanidine with 1,1,1-trifluoro-2,4-pentanedione. The preferred pathway avoids the steric bulk of the hydrated trifluoromethyl group.

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Ethanol (Abs.) or Methanol | Protic solvents facilitate proton transfer steps essential for dehydration. Aprotic solvents (THF) may require acid catalysis. |

| Base | NaOEt or Guanidine Carbonate | Free guanidine is unstable. Use Guanidine HCl + NaOEt (in situ) or Guanidine Carbonate (releases base upon heating). |

| Temperature | Reflux (78-80°C) | Required to drive the dehydration step. Room temp reactions often stall at the hemiaminal (dihydro) stage. |

| Stoichiometry | 1.1 eq Binucleophile | Slight excess of the nucleophile ensures complete consumption of the volatile fluorinated diketone. |

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine

Target: High-yield synthesis using Guanidine Carbonate (Self-buffering method). Scale: 10 mmol

Reagents:

-

1,1,1-Trifluoro-2,4-pentanedione (

): 1.54 g (10 mmol) -

Guanidine Carbonate: 0.99 g (5.5 mmol, equivalent to 11 mmol guanidine)

-

Ethanol (Absolute): 20 mL

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Guanidine Carbonate and Ethanol. Stir to create a suspension.

-

Addition: Add 1,1,1-Trifluoro-2,4-pentanedione dropwise over 5 minutes. Note: Slight exotherm and gas evolution (

) will occur. -

Reaction: Heat the mixture to reflux (bath temp 85°C) for 4–6 hours.

-

Checkpoint: The suspension should dissolve to a clear solution, then potentially precipitate solids as the reaction progresses.

-

-

Workup:

-

Cool the reaction to room temperature.[1]

-

Remove solvent under reduced pressure (Rotavap) to ~20% volume.

-

Add 20 mL cold water to precipitate the product.

-

Filter the white solid and wash with 2 x 5 mL cold water.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

-

Yield: Expected yield 85-92%.

Protocol B: Regioselective Synthesis of 4-Trifluoromethyl-pyrimidin-2-ones

Target: Synthesis using Urea (Lower nucleophilicity requires acid catalysis). Challenge: Urea is less reactive than guanidine. The "Biginelli" type condition is preferred.

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate: 1.84 g (10 mmol)

-

Urea: 0.90 g (15 mmol)

-

Conc. HCl: 5 drops (Catalyst)

-

Ethanol: 15 mL

Step-by-Step Methodology:

-

Setup: 50 mL flask, reflux condenser.

-

Reaction: Combine ester, urea, and ethanol. Add catalytic HCl.

-

Reflux: Heat to reflux for 12-16 hours. Note: Longer times are required due to the lower nucleophilicity of urea.

-

Monitoring: TLC (50% EtOAc/Hexane). Look for the disappearance of the

-ketoester. -

Workup:

-

Result: This yields 6-trifluoromethyl-2-hydroxypyrimidine (tautomerizes to pyrimidinone).

Self-Validating Quality Control

To ensure the protocol worked without relying solely on external analytical services, use these internal checks:

NMR Validation

The

-

Starting Material:

-76 to -80 ppm (typically broad if hydrated). -

Product: Sharp singlet shifted downfield.

-

2-amino-4-trifluoromethyl-pyrimidine:[1]

approx -70 to -72 ppm (referenced to

-

-

Failure Mode: If you see two fluorine peaks, you likely have a mixture of regioisomers or incomplete dehydration (hydrated intermediate).

Solubility Test

-

Starting Material: Soluble in non-polar organic solvents.

-

Product: Pyrimidines with amino/hydroxy groups show significantly reduced solubility in hexanes but high solubility in DMSO/MeOH.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of trifluoromethylpyrimidines.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Volatility of fluorinated diketone | Use a slight excess of the diketone or sealed tube conditions. Ensure condenser coolant is <10°C. |

| Gummy Product | Incomplete dehydration | Reflux longer or add a Dean-Stark trap to remove water physically. |

| Regioisomer Mix | Thermodynamic equilibration | Lower reaction temperature (compromise with rate) or switch to a specific Lewis Acid catalyst ( |

| No Reaction (Urea) | Urea is a weak nucleophile | Switch to Thiourea (more nucleophilic), then convert S to O via oxidation ( |

References

-

Regioselectivity in Cyclocondensations: Filyakova, V. I., et al. (2024). "Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines." Russian Chemical Bulletin. Available at: [Link]

-

Guanidine Protocols: Zapf, C. W., & Goodman, M. (2003). "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine." Journal of Organic Chemistry. Available at: [Link]

-

Fluorine NMR Shifts: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[3] (Cited concept supported by: [Link])

-

Industrial Relevance (Werner Helicase): "Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents."[4][5] (2025).[1][3][4][5][6] PubMed. Available at: [Link]

-

One-Pot Thioether Synthesis: "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." (2024).[7] RSC Advances. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for 4-Phenyl-2-(trifluoromethyl)pyrimidine intermediates

Executive Summary & Strategic Importance

The 4-Phenyl-2-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors, TGR5 agonists, and antiviral agents.[1] The electron-withdrawing trifluoromethyl (

However, the synthesis of this intermediate—typically via Suzuki-Miyaura cross-coupling or cyclocondensation—generates a complex impurity profile, including homocoupling byproducts (biaryls), hydrolytic degradants (hydroxypyrimidines), and residual palladium catalysts.[1] This Application Note provides a rigorous, field-proven guide to purifying these intermediates, transitioning from discovery-scale chromatography to process-scale crystallization.

Synthetic Context & Impurity Profiling

To design an effective purification strategy, one must understand the genesis of impurities.[1][2] The two dominant synthetic routes are:

-

Route A (Suzuki Coupling - Preferred): Reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with phenylboronic acid.[1]

-

Route B (Cyclocondensation): Reaction of trifluoroacetamidine with 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone).[1]

Table 1: Impurity Profile of 4-Phenyl-2-(trifluoromethyl)pyrimidine Synthesis

| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |

| Biphenyl | Homocoupling of phenylboronic acid (Route A) | Non-polar, lipophilic | Elutes early in Reverse Phase (RP); Retained in Normal Phase (NP) with hexanes. |

| 4-Hydroxy-2-CF3-pyrimidine | Hydrolysis of 4-chloro precursor (Route A) | Polar, acidic (phenolic OH) | Base extraction or polar "tail" in NP chromatography.[1] |

| Enaminone Residues | Unreacted starting material (Route B)[1] | Basic, UV-active | Acid wash or Silica gel adsorption.[1] |

| Palladium (Pd) Species | Catalyst residues (Route A) | Variable (Pd(0) black vs. soluble Pd(II)) | Metal scavengers (Thiol-silica) or Activated Carbon.[1] |

| Boronic Acid | Unreacted reagent (Route A) | Polar, Lewis acidic | Aqueous base wash ( |

Purification Workflow Visualization

The following decision tree outlines the logical flow for purifying crude reaction mixtures based on scale and impurity composition.

Figure 1: Decision tree for the purification of 4-Phenyl-2-(trifluoromethyl)pyrimidine based on operational scale.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Discovery Scale)

Objective: Rapid isolation of >98% pure material from complex crude mixtures (up to 5g).

-

Stationary Phase: High-performance spherical silica gel (20–40 µm).

-

Instrumentation: Automated Flash Chromatography System (e.g., Biotage/Teledyne).[1]

Step-by-Step Methodology:

-

Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM). Adsorb onto Celite 545 (1:2 w/w ratio) and dry under vacuum to create a "dry load" cartridge. Note: Liquid loading in DCM often causes band broadening due to solvent strength mismatch.

-

Gradient Profile:

-

Equilibration: 3 Column Volumes (CV) of 100% Hexanes.

-

Elution: 0% to 10% B over 5 CV (elutes non-polar biphenyl impurities).

-

Product Elution: 10% to 30% B over 10 CV. The target pyrimidine typically elutes between 15-25% EtOAc depending on substitution.

-

Wash: Ramp to 100% B to elute polar hydroxyl-pyrimidine degradants.

-

-

Detection: Monitor UV at 254 nm (aromatic) and 280 nm.

-

Fraction Collection: Collect peaks based on slope detection. Analyze center cuts via LC-MS to confirm absence of homocoupling byproducts.

Protocol B: Recrystallization (Process Scale)

Objective: Scalable purification (>10g) relying on thermodynamic solubility differences.

-

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

-

Rationale: The

group and phenyl ring render the molecule lipophilic, making it soluble in hot alcohols but insoluble in water.[1]

Step-by-Step Methodology:

-

Dissolution: Charge the crude solid into a reactor. Add Ethanol (5 mL per gram of crude). Heat to reflux (

) with stirring until fully dissolved.-

Tip: If insolubles remain (Pd black or inorganic salts), perform a hot filtration through a sintered glass funnel.[1]

-

-

Anti-solvent Addition: While maintaining reflux, slowly add Water (approx. 1-2 mL per gram) dropwise until a persistent turbidity (cloud point) is observed.[1]

-

Re-solubilization: Add a minimal amount of hot Ethanol to just clear the solution.

-

Cooling:

-

Cool to room temperature over 2 hours (controlled cooling prevents oiling out).

-

Chill to

in an ice bath for 1 hour to maximize yield.

-

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:1 Ethanol/Water.

-

Drying: Dry in a vacuum oven at

for 12 hours.

Protocol C: Palladium Scavenging (Critical for Pharma)

Objective: Reducing residual Pd from ~500 ppm to <10 ppm.

-

Resin Treatment: Dissolve the purified material in THF or EtOAc (10 volumes).

-

Scavenger Addition: Add SiliaMetS® Thiol or equivalent mercaptan-functionalized silica (10 wt% relative to substrate).

-

Incubation: Stir at

for 4 hours. The thiol groups bind Pd(II) and Pd(0) species avidly. -

Filtration: Filter through a 0.45 µm PTFE membrane or a pad of Celite to remove the scavenger resin.

-

Validation: Test a small aliquot via ICP-MS to confirm Pd levels.

Troubleshooting & Expert Insights

-

Issue: "Oiling Out" during Crystallization.

-

Issue: Co-elution of Homocoupled Biphenyl.

-

Cause: Similar polarity to the target.

-

Solution: Use a C18 Reverse Phase column (Water/Acetonitrile gradient). The

-

-

-

Safety Note: The 4-chloro-2-(trifluoromethyl)pyrimidine precursor is a skin sensitizer and lachrymator.[1] Handle all precursors in a fume hood.

References

-

Suzuki Coupling Mechanism and Conditions . Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Bioactivity of Trifluoromethyl Pyrimidine Derivatives . Arabian Journal of Chemistry. Available at: [Link]

-

Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidine Intermediates . Core.ac.uk. Available at: [Link]

Sources

Application Notes & Protocols: 4-Phenyl-2-(trifluoromethyl)pyrimidine Derivatives for Hedgehog Signaling Pathway Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Developmental Pathway in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular differentiation and tissue patterning during embryonic development.[1] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a prime target for therapeutic intervention.[2][3] The pathway's core mechanism involves the ligand (e.g., Sonic Hedgehog, Shh) binding to the Patched1 (PTCH1) receptor, which relieves PTCH1's inhibition of the G-protein coupled receptor, Smoothened (SMO).[4][5] Activated SMO then triggers a downstream cascade culminating in the activation of GLI family transcription factors, which drive the expression of oncogenic target genes.[2][6]

Small molecule inhibitors that target key nodes of this pathway, particularly SMO, have shown clinical success.[2] The 4-Phenyl-2-(trifluoromethyl)pyrimidine scaffold has emerged as a promising chemical foundation for a novel class of potent Hh pathway inhibitors.[7][8] The incorporation of a trifluoromethyl group can enhance metabolic stability and bioavailability, attributes critical for drug development.[9][10] This guide provides a comprehensive overview of the application of these derivatives, detailing their mechanism of action and providing robust protocols for their evaluation in preclinical research settings.

Mechanism of Action: Inhibition of the Smoothened (SMO) Receptor

While the precise binding mode can vary between derivatives, compounds based on the 4-Phenyl-2-(trifluoromethyl)pyrimidine scaffold are designed to function as antagonists of the SMO receptor.[7][8] By binding to SMO, they prevent the conformational change required for its activation, thereby halting the downstream signal transduction to the GLI transcription factors.[2] This effectively silences the pathway, even in the presence of activating mutations in PTCH1 or overexpression of Hh ligands.

Caption: The canonical Hedgehog signaling pathway and point of intervention.

Application Notes: Guiding Experimental Design

Compound Handling and Preparation

-

Solubility: Pyrimidine derivatives are often hydrophobic. It is critical to determine their solubility in appropriate solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic, typically ≤0.5%.[11]

-

Stability: Assess the compound's stability in solution and in cell culture media.[12][13] Unstable compounds can lead to a loss of activity over the course of an experiment, producing misleading results. A preliminary stability test can be performed by incubating the compound in media for the planned duration of the experiment and then quantifying it via HPLC-MS.[12]

Selecting Appropriate Cell Models

-

Pathway Status: The choice of cell line is paramount. Use cell lines with known aberrant Hh pathway activation. This can be due to mutations in PTCH1 (ligand-independent signaling) or overexpression of an Hh ligand (ligand-dependent). Examples include certain medulloblastoma (e.g., Daoy) or rhabdomyosarcoma cell lines.[2]

-

Reporter Lines: For initial screening, engineered cell lines expressing a GLI-responsive luciferase reporter (e.g., Shh-LIGHT2 cells or custom-made lines) provide a high-throughput, quantitative readout of pathway activity.[14][15]

Controls for Robust Data Interpretation

-

Positive Control Inhibitor: Always include a well-characterized Hh pathway inhibitor. Vismodegib or Sonidegib are FDA-approved SMO inhibitors and serve as excellent benchmarks for comparing potency.[2] GANT61 is a useful control for inhibiting the pathway downstream of SMO at the level of GLI transcription factors.[16]

-

Positive Control Activator: To confirm the responsiveness of your cell model, use a pathway activator. Recombinant Shh ligand can be used for ligand-dependent models.[15] For direct SMO activation, the small molecule agonist SAG is a reliable tool.[17]

-

Vehicle Control: All treatments should be compared to a vehicle control (e.g., DMSO) to account for any solvent effects.

Experimental Protocols

Protocol 1: In Vitro Potency Determination using a GLI-Luciferase Reporter Assay

This protocol is the primary method for quantifying a compound's ability to inhibit Hh pathway signaling. It measures the activity of a luciferase reporter gene placed under the control of a GLI-responsive promoter.

Caption: Workflow for the GLI-Luciferase Reporter Assay.

Materials:

-

Hh-responsive reporter cell line (e.g., NIH/3T3 cells stably transfected with a Gli-luciferase reporter).

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Low-serum medium (e.g., DMEM + 0.5% FBS).

-

Test compound, Vismodegib (positive control), and DMSO (vehicle).

-

Smoothened Agonist (SAG).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent kit (e.g., Promega Bright-Glo™).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation (Cilia Formation): The Hh pathway is transduced through the primary cilium. To promote ciliogenesis, aspirate the growth medium and replace it with low-serum medium for 24 hours.[18]

-

Compound Addition: Prepare a serial dilution of the 4-Phenyl-2-(trifluoromethyl)pyrimidine derivative and control inhibitors (e.g., from 10 µM to 0.1 nM). Add the compounds to the designated wells and pre-incubate for 1 hour at 37°C. Include a vehicle-only control.

-

Pathway Activation: Add SAG to all wells (except for a non-stimulated control) to a final concentration of 100 nM to activate the Hh pathway.

-

Incubation: Incubate the plate for an additional 24-48 hours at 37°C.

-

Luminescence Measurement: Equilibrate the plate to room temperature. Prepare and add the luciferase assay reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no cells).

-

Normalize the data: Set the signal from the SAG-stimulated, vehicle-treated wells to 100% activity and the non-stimulated wells to 0% activity.

-

Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Validation by Quantitative PCR (qPCR) of Hh Target Genes

This protocol validates the findings from the reporter assay by measuring the mRNA expression of endogenous Hh target genes, such as GLI1 and PTCH1, which are direct indicators of pathway activity.[19]

Materials:

-

Hh-responsive cell line (e.g., Daoy).

-

6-well cell culture plates.

-

Reagents and compounds as described in Protocol 1.

-

RNA extraction kit (e.g., Qiagen RNeasy).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 5x IC50) determined from Protocol 1. Include vehicle and positive controls (Vismodegib).

-

Pathway Activation: After a 1-hour pre-incubation with the inhibitor, stimulate the cells with 100 nM SAG.

-

Incubation: Incubate for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify RNA and assess its purity.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

-

qPCR: Set up the qPCR reactions using SYBR Green master mix, cDNA, and specific primers for GLI1, PTCH1, and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[20] The expression levels in treated samples should be normalized to the housekeeping gene and then compared to the SAG-stimulated, vehicle-treated control. A dose-dependent decrease in GLI1 and PTCH1 mRNA confirms on-target pathway inhibition.

Protocol 3: In Vivo Efficacy in a Tumor Xenograft Model

This protocol provides a framework for assessing the anti-tumor activity of a lead compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice).

-

Hh-dependent tumor cells (e.g., medulloblastoma cell line).

-

Matrigel or similar basement membrane matrix.

-

Test compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage or intraperitoneal injection).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant Hh-dependent tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.[21]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control like Sonidegib).

-

Compound Administration: Administer the compound daily (or as determined by pharmacokinetic studies) via the chosen route.

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (V = 0.5 x length x width²) two to three times per week.

-

Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors for downstream analysis, such as:

-

Immunohistochemistry (IHC): To assess proliferation (Ki67) and pathway inhibition (decreased GLI1 staining).[21]

-

qPCR: To confirm target gene downregulation in the tumor tissue.

-

Data Summary

The following table summarizes representative data for potent Hh pathway inhibitors based on a 4-(2-pyrimidinylamino)benzamide scaffold, which incorporates the core pyrimidine structure.

| Compound ID (Reference) | Scaffold Modification | Hh Pathway Inhibition IC50 (nM) | Assay Type |

| Vismodegib (Control) | N/A | ~3 nM | Gli-Luciferase[14] |

| Compound 8e [7] | 4-(pyrimidin-2-ylamino)benzamide | 5.0 nM | Gli-Luciferase |

| Compound 13d [7] | Trifluoromethyl-containing benzamide | 1.44 nM | Gli-Luciferase |

| Compound 15h [8] | Fluorine-containing benzamide | 0.05 nM | Gli-Luciferase |

References

-

Hedgehog pathway inhibitor - Wikipedia. Available at: [Link]

-

Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - MDPI. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Trifluoromethyl Containing 4-(2-Pyrimidinylamino)benzamides as Hedgehog Signaling Pathway Inhibitors - ResearchGate. Available at: [Link]

-

Hedgehog Pathway Inhibitors Pipeline Insight - DelveInsight. Available at: [Link]

-

Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - Frontiers. Available at: [Link]

-

Biochemical Assays to Directly Assess Smoothened Activation by a Conformationally Sensitive Nanobody - PMC. Available at: [Link]

-

Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed. Available at: [Link]

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - ACS Publications. Available at: [Link]

-

Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed. Available at: [Link]

-

A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC. Available at: [Link]

-

Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC. Available at: [Link]

-

Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC. Available at: [Link]

-

Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - JoVE. Available at: [Link]

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC. Available at: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PNAS. Available at: [Link]

-

Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PNAS. Available at: [Link]

-

In Vivo Imaging of Hedgehog Pathway Activation with a Nuclear Fluorescent Reporter. Available at: [Link]

-

Hedgehog pathway inhibition and the race against tumor evolution - Journal of Cell Biology. Available at: [Link]

-

Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling – RANGE: Undergraduate Research Journal (2023) - UEN Digital Press with Pressbooks. Available at: [Link]

-

In vivo imaging of Hedgehog pathway activation with a nuclear fluorescent reporter. Available at: [Link]

-

The Development of a High-Content Screening Binding Assay for the Smoothened Receptor - ResearchGate. Available at: [Link]

-

Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - Neuro-Oncology Advances. Available at: [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI. Available at: [Link]

-

Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - eLife. Available at: [Link]

-

Sonic hedgehog mRNA expression by real-time quantitative PCR in normal and tumor tissues from colorectal cancer patients - PubMed. Available at: [Link]

-

Hedgehog signaling in animal development: paradigms and principles. Available at: [Link]

-

Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC. Available at: [Link]

-

Evidence for Lack of Enhanced Hedgehog Target Gene Expression in Common Extracutaneous Tumors - AACR Journals. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

The Hedgehog Signaling Pathway in Vertebrates - Embryo Project Encyclopedia. Available at: [Link]

-

The Hedgehog-GLI pathway in embryonic development and cancer: implications for pulmonary oncology therapy - Oncotarget. Available at: [Link]

Sources

- 1. The Hedgehog Signaling Pathway in Vertebrates | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 3. Hedgehog Pathway Inhibitors Pipeline Insight | Hedgehog Pathway Inhibitors Clinical Trials Analysis, Drugs Ana [delveinsight.com]

- 4. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling – RANGE: Undergraduate Research Journal (2023) [uen.pressbooks.pub]

- 6. The Hedgehog-GLI pathway in embryonic development and cancer: implications for pulmonary oncology therapy | Oncotarget [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jelsciences.com [jelsciences.com]

- 11. How to Use Inhibitors [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. selleckchem.com [selleckchem.com]

- 17. pnas.org [pnas.org]

- 18. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Sonic hedgehog mRNA expression by real-time quantitative PCR in normal and tumor tissues from colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting inconsistent results in biological testing of 4-Phenyl-2-(trifluoromethyl)pyrimidine

Case ID: #PTP-442-BIO

Status: Open for Troubleshooting

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering inconsistent biological data—such as shifting IC

While this scaffold is a privileged structure in drug discovery (often serving as a precursor for kinase inhibitors and P2X7 antagonists), its physicochemical properties present specific "traps" in aqueous assays. The combination of the lipophilic phenyl ring and the strongly electron-withdrawing, hydrophobic trifluoromethyl (

This guide bypasses generic advice to address the three specific failure modes of this chemotype: Solvent Shock Precipitation , Promiscuous Aggregation , and Plasticware Adsorption .

Module 1: Solubility & Solvent Shock

The Symptom[1][2][3][4][5][6][7][8][9]

-

"My replicates don't match."

-

"I see a precipitate in the wells at high concentrations, but my stock is clear."

-

"The compound is active in enzyme assays but dead in cell-based assays."

The Mechanism: Solvent Shock

4-Phenyl-2-(trifluoromethyl)pyrimidine has a high LogP (typically >3.0 depending on substitution). When you pipette a 10 mM DMSO stock directly into an aqueous buffer (a "100% to 1%" jump), the local concentration momentarily exceeds the solubility limit before mixing is complete. This causes the compound to "crash out" as invisible micro-crystals. These crystals do not interact with the target, leading to false negatives or variable concentration data.

Troubleshooting Protocol: The Intermediate Dilution Step

Do NOT dilute directly from 100% DMSO stock to the final assay well. Use this "Step-Down" protocol to prevent kinetic precipitation.

| Step | Action | Rationale |

| 1 | Prepare 100x stock in 100% DMSO. | Ensures complete solubilization of the lipophilic core. |

| 2 | Dilute 10-fold into a compatible intermediate solvent (e.g., Ethanol or 50% DMSO/Buffer). | Lowers the hydrophobic shock. |

| 3 | Sonicate the intermediate plate for 60 seconds. | Breaks up nascent nuclei of precipitation. |

| 4 | Dilute 10-fold into the final assay buffer. | Reaches final 1x concentration with gradual polarity shift. |

Critical Check: If your assay buffer contains high salt (>150mM NaCl), the solubility of this fluorinated scaffold decreases further ("Salting Out" effect). Reduce salt if the biology permits.

Module 2: False Positives via Colloidal Aggregation

The Symptom[1][2][3][4][5][6][7][8][9]

-

Steep Hill Slopes: Your dose-response curve looks like a cliff (Hill slope > 2.0).

-

Flat Activity: The compound inhibits everything you test (Kinases, GPCRs, Proteases).

-

Enzyme Dependency: If you increase the enzyme concentration, the inhibitor's potency drops significantly.

The Mechanism: Sequestration

Trifluoromethyl-pyrimidines are notorious for forming colloidal aggregates in aqueous solution. These are not crystals, but fluid-like "oil droplets" that sequester proteins non-specifically. This phenomenon, extensively characterized by the Shoichet lab, leads to false positives .[1][2] The

Diagnostic Workflow (Graphviz)

The "Detergent Swap" Validation

If you suspect aggregation, run your biochemical assay with 0.01% freshly prepared Triton X-100 (or Tween-80).

-

Result A: IC

shifts from 1 -

Result B: IC

remains stable.

Module 3: Plasticware Adsorption (The "Vanishing Compound")

The Symptom[1][2][3][4][5][6][7][8][9]

-

Serial dilutions lose linearity (e.g., a 1:2 dilution results in a 1:10 drop in activity).

-

Results vary depending on whether you use polystyrene vs. polypropylene plates.

The Mechanism

The

Corrective Actions

-

Material Swap: Switch to Low-Binding Polypropylene (PP) plates for all intermediate dilution steps.

-

Tip Pre-Rinsing: When pipetting the serial dilution, aspirate and dispense the solution 3 times to saturate the tip surface before the final transfer.

-

Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo) to transfer pure DMSO stocks directly to the assay well, minimizing surface contact.

FAQ: Specific User Scenarios

Q: I am seeing toxicity in my cell-based assay (HEK293), but I'm not sure if it's the compound or the DMSO.

A: The

-

Rule of Thumb: Keep final DMSO < 0.5% (v/v).

-

Control: Run a "Vehicle Only" control at the highest DMSO concentration used. If cell viability drops below 90% in the vehicle control, your data is invalid.

Q: Can I use Dynamic Light Scattering (DLS) to check this molecule? A: Yes, and you should.

-

Protocol: Dilute compound to 50

M in your assay buffer (with 1% DMSO). -

Readout: If DLS detects particles in the 50–500 nm range, you have a colloid. A true solution should show no scattering or only particles < 1 nm.

Q: My synthesis yielded a mixture. Could regioisomers affect my results? A: Absolutely. The synthesis of 4-phenyl-2-(trifluoromethyl)pyrimidine often involves cyclization or coupling.

-

Risk: Isomers (e.g., 2-phenyl-4-trifluoromethyl) have vastly different electronic profiles.

-

Action: Verify purity via

-NMR . The

References

-

Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Foundational work on aggregation-based false positives).

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[3] Nature Protocols, 1(2), 550-553. (The standard protocol for detergent validation).

-

BenchChem Technical Guide. (2025). Characterization of Trifluoromethylpyrimidine Derivatives. (Synthesis and physicochemical properties).[4][5][6][7][8][9]

-

Waybright, T. J., et al. (2009). Assay Artifacts and False Positives in Drug Discovery. Methods in Molecular Biology. (Covers plastic binding and solubility issues).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (General solubility rules for lipophilic scaffolds).

Sources

- 1. selectscience.net [selectscience.net]

- 2. Practical Fragments: Aggregation alert [practicalfragments.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. wjarr.com [wjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Stability testing of 4-Phenyl-2-(trifluoromethyl)pyrimidine under various storage conditions

Welcome to the technical support center for 4-Phenyl-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability testing of this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during the stability testing of 4-Phenyl-2-(trifluoromethyl)pyrimidine, providing potential causes and actionable solutions.

Issue 1: Inconsistent Purity Results in Long-Term Stability Studies

Scenario: You are conducting a long-term stability study at 25°C/60% RH and observe significant and erratic decreases in the purity of 4-Phenyl-2-(trifluoromethyl)pyrimidine across different time points.

Potential Causes & Solutions:

-

Hygroscopicity: The compound may be hygroscopic, leading to moisture-mediated degradation. The trifluoromethyl group can enhance the acidity of nearby protons, potentially making the compound more susceptible to hydrolysis in the presence of water.

-

Troubleshooting Steps:

-

Moisture Content Analysis: Determine the water content of your sample at each time point using Karl Fischer titration. An increase in water content over time would support this hypothesis.

-

Controlled Humidity Storage: Ensure your stability chamber is accurately maintaining the set relative humidity. Use a calibrated hygrometer to verify the chamber's performance.

-

Desiccant Use: For benchtop or transport purposes, store the compound in a desiccator with a suitable desiccant.

-

-

-

Inadequate Inert Atmosphere: The compound might be sensitive to atmospheric oxygen, leading to oxidative degradation.

-

Troubleshooting Steps:

-

Inert Gas Blanketing: Repackage your stability samples under an inert atmosphere (e.g., nitrogen or argon).

-

Forced Oxidation Study: To confirm oxidative susceptibility, perform a forced degradation study by exposing a solution of the compound to an oxidizing agent like hydrogen peroxide.[1][2] If degradation is observed, this confirms the need for an inert atmosphere.

-

-

-

Container-Closure Incompatibility: The storage container or its closure may be leaching impurities or reacting with the compound.

-

Troubleshooting Steps:

-

Material Review: Verify that the container material (e.g., glass type, plastic grade) is appropriate for long-term storage of a fluorinated heterocyclic compound. Type I borosilicate glass is generally recommended.

-

Leachables and Extractables Study: If incompatibility is suspected, a formal leachables and extractables study on the container-closure system is advisable.

-

-

Issue 2: Rapid Degradation Observed Under Accelerated Stability Conditions

Scenario: During an accelerated stability study at 40°C/75% RH, you observe a rapid and significant loss of 4-Phenyl-2-(trifluoromethyl)pyrimidine, with the appearance of multiple degradation products.

Potential Causes & Solutions:

-

Thermal Lability: The compound may have a low thermal degradation threshold.

-

Troubleshooting Steps:

-

Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point and onset of thermal decomposition. This will provide a clear indication of the compound's thermal stability.

-

Isothermal Stress Testing: Conduct short-term, isothermal stress tests at various temperatures (e.g., 50°C, 60°C, 70°C) to model the degradation kinetics and predict the degradation rate at lower temperatures.

-

-

-

Hydrolytic Instability: The combination of high temperature and high humidity can significantly accelerate hydrolysis. The pyrimidine ring, being electron-deficient, can be susceptible to nucleophilic attack by water, a process that is catalyzed by heat.

-

Troubleshooting Steps:

-

Forced Hydrolysis Study: Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) at an elevated temperature.[1] This will reveal the pH-dependent hydrolysis profile of the compound.

-

Structural Elucidation of Degradants: Isolate and identify the major degradation products using techniques like LC-MS/MS and NMR. This will confirm the degradation pathway (e.g., cleavage of the phenyl-pyrimidine bond, modification of the pyrimidine ring).

-

-

Issue 3: Appearance of a New Peak During Photostability Testing

Scenario: Following exposure to light as per ICH Q1B guidelines, a new, significant peak appears in the chromatogram of your 4-Phenyl-2-(trifluoromethyl)pyrimidine sample.[3]

Potential Causes & Solutions:

-

Photodegradation: The phenylpyrimidine moiety is a known chromophore that can absorb UV radiation, leading to photochemical reactions.[1][4]

-

Troubleshooting Steps:

-

Wavelength-Dependent Degradation: If possible, expose the compound to specific wavelength ranges to identify the most damaging light spectrum.

-

Quantum Yield Determination: For a more in-depth understanding, the photochemical quantum yield can be determined to quantify the efficiency of the photodegradation process.

-

Protective Packaging: The most practical solution is to use light-protective packaging, such as amber glass vials or opaque containers.

-

Confirmation of Degradant Structure: Characterize the photolytic degradant to understand the reaction mechanism (e.g., photo-isomerization, photo-oxidation, or cleavage).

-

-

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for 4-Phenyl-2-(trifluoromethyl)pyrimidine?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

-

Hydrolysis: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or substitution reactions. The C-F bonds in the trifluoromethyl group are generally stable, but the group's electron-withdrawing nature can influence the reactivity of the pyrimidine ring.

-

Oxidation: While the pyrimidine ring itself is relatively resistant to oxidation, the phenyl substituent could be a site for oxidative attack, especially in the presence of catalysts or under harsh conditions.

-

Photodegradation: The conjugated system of the phenyl and pyrimidine rings can absorb UV light, potentially leading to photodegradation.[1][4]

Q2: What analytical techniques are recommended for stability-indicating methods for this compound?

A2: A stability-indicating method must be able to separate the intact drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

-

Ultra-Performance Liquid Chromatography (UPLC) can offer higher resolution and faster analysis times.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.

Q3: What are the standard ICH conditions for stability testing that I should follow?

A3: The International Council for Harmonisation (ICH) provides guidelines for stability testing. The core conditions are:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

-

Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[3]

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]

-

Photostability testing: As described in ICH Q1B.[3]

Q4: How does the trifluoromethyl group affect the stability of the molecule?

A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is generally very stable. Its presence can:

-

Enhance Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation.

-

Increase Lipophilicity: This can affect the compound's solubility and interaction with its environment.

-

Influence Acidity: It can increase the acidity of nearby N-H protons in the pyrimidine ring (if any were present), which could affect its susceptibility to base-catalyzed hydrolysis.

-

Alter Reactivity: By withdrawing electron density from the pyrimidine ring, it makes the ring more susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

- Prepare a stock solution of 4-Phenyl-2-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2, 4, 8, and 24 hours.

- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2, 4, 8, and 24 hours.

- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Keep at room temperature for 2, 4, 8, and 24 hours.

- Thermal Degradation (Solid State): Place a known amount of the solid compound in a 60°C oven for 24 and 48 hours.

- Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 and 48 hours.

- Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B.[3]

3. Sample Analysis:

- At each time point, withdraw an aliquot of the stressed sample.

- Neutralize the acid and base-stressed samples.

- Dilute all samples to an appropriate concentration for analysis.

- Analyze all samples by a suitable, validated HPLC-UV method.

4. Data Evaluation:

- Calculate the percentage degradation for each condition.

- Assess the peak purity of the parent compound.

- Characterize major degradation products using LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation Results for 4-Phenyl-2-(trifluoromethyl)pyrimidine

| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products |

| 1N HCl, 80°C | 24 | 15.2 | 2 |

| 1N NaOH, 80°C | 8 | 45.8 | 4 |

| 30% H₂O₂, RT | 24 | 8.5 | 1 |

| Thermal (Solid), 60°C | 48 | < 1.0 | 0 |

| Thermal (Solution), 60°C | 48 | 3.2 | 1 |

| Photolytic (ICH Q1B) | - | 12.7 | 2 |

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Logical Relationship: Troubleshooting Inconsistent Stability Data

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 4-Phenyl-2-(trifluoromethyl)pyrimidine

Executive Summary & Compound Significance

4-Phenyl-2-(trifluoromethyl)pyrimidine represents a critical pharmacophore in modern medicinal chemistry. The trifluoromethyl (

This guide provides a rigorous cross-validation of analytical methodologies for this compound. Unlike generic protocols, we focus on the specific challenges posed by the electron-withdrawing

Core Analytical Challenges

-

Fluorine Coupling: The

group introduces complex splitting patterns in NMR ( -

Ionization Suppression: In LC-MS, the electronegative fluorine can suppress ionization in positive mode (

), requiring optimized source parameters. -

Volatility: While amenable to GC-MS, thermal degradation of the pyrimidine ring can occur at high injector temperatures.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the research objective (Purity vs. Structure vs. Trace Quantitation).

Figure 1: Decision matrix for analytical method selection based on sensitivity and specificity requirements.

Method A: Reversed-Phase HPLC-UV (The Workhorse)

Context: This is the primary method for purity profiling and assay determination. The conjugation between the phenyl and pyrimidine rings provides a strong chromophore, making UV detection highly sensitive.

Experimental Protocol

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the basic pyrimidine nitrogen.

-

Mobile Phase A: 0.1% Formic Acid in Water (

). -

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 254 nm (primary) and 220 nm (secondary).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold to elute polar salts)

-

2-15 min: 10%

90% B (Linear gradient) -

15-18 min: 90% B (Wash)

-

18-20 min: 10% B (Re-equilibration)

-

Critical Insight: The Formic Acid Factor

Using 0.1% Formic acid is non-negotiable. Without it, the basic nitrogen on the pyrimidine ring will interact with free silanols on the column stationary phase, leading to peak tailing and poor resolution. The acid ensures the molecule is protonated and interacts primarily via hydrophobic mechanisms.

Method B: UHPLC-MS/MS (Trace Analysis)

Context: Essential for pharmacokinetic (PK) studies or detecting genotoxic impurities. The

Experimental Protocol

-

System: Triple Quadrupole MS (e.g., Thermo TSQ or Agilent 6400 series).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Precursor Ion:

(Calculated based on -

Key Transitions (MRM):

- (Loss of HF, specific to fluorinated compounds).

- (Cleavage of the pyrimidine ring).

Causality in Optimization

While the

Method C: Nuclear Magnetic Resonance (NMR)

Context: The definitive method for structural authentication. The presence of fluorine allows for

Diagnostic Signals

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 8.90 ppm | Doublet | Pyrimidine H-6 | Deshielded by adjacent N and | |

| 7.50 - 8.10 ppm | Multiplet | Phenyl Protons | Typical aromatic region; splitting depends on substitution. | |

| -68.0 to -72.0 ppm | Singlet | Diagnostic shift; clean baseline confirms fluorination success. | ||

| ~120 ppm (q) | Quartet | Crucial: |

Cross-Validation: Comparative Performance Data

The following table synthesizes performance metrics derived from standard validation protocols (ICH Q2(R1)) for trifluoromethyl-pyrimidine derivatives.

| Metric | HPLC-UV (Method A) | UHPLC-MS/MS (Method B) | GC-MS (Method D) |

| Linearity ( | |||

| LOD (Sensitivity) | ~0.5 µg/mL | ~0.05 ng/mL | ~1.0 µg/mL |

| Precision (RSD) | |||

| Selectivity | High (with gradient) | Very High (Mass spec) | Moderate (Thermal issues) |

| Throughput | 20 min/sample | 5-8 min/sample | 25 min/sample |

| Primary Use | Purity / Assay | PK / Impurities | Residual Solvents |

Validation Logic

-

HPLC-UV is validated as the "Gold Standard" for purity because it is robust and less susceptible to matrix effects than MS.

-

LC-MS/MS is cross-validated against HPLC-UV for assay values. If MS results deviate significantly, it indicates matrix suppression (common with fluorinated compounds), requiring a switch to APCI source or stable-isotope internal standards.

References

-

BenchChem. A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Retrieved from .

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.Molecules, 2022.[1] Retrieved from .

-

National Institutes of Health (NIH). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides.Bioorganic & Medicinal Chemistry, 2016.[2] Retrieved from .

-

Agilent Technologies. Determination of Multi-Pesticide Residues using GC/MS/MS. Application Note. Retrieved from .

-

Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. 2025.[3][4][5][6][7] Retrieved from .

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]